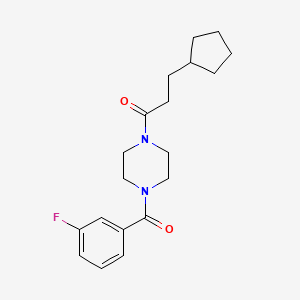

1-(3-cyclopentylpropanoyl)-4-(3-fluorobenzoyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives often involves condensation reactions, where carbamimide and aromatic acids are common reactants. For example, similar compounds have been synthesized through the condensation of carbamimide and 3-fluorobenzoic acid in the presence of carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. These methods highlight the importance of selecting appropriate reactants and conditions to achieve the desired piperazine derivatives with high specificity and yield (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Piperazine compounds exhibit diverse molecular conformations, significantly influenced by substituents on the piperazine ring. X-ray diffraction studies of similar compounds reveal that while molecules of certain derivatives are linked by hydrogen bonds forming a three-dimensional structure, others lack hydrogen bonding, demonstrating the impact of molecular substitutions on the overall structure (Mahesha et al., 2019).

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, including photochemical processes and nucleophilic substitutions. For instance, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, a related compound, undergoes low-efficiency substitution and decarboxylation upon irradiation in water, showcasing the reactivity of piperazine rings under photochemical conditions (Mella et al., 2001).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical and pharmaceutical fields. The crystal and molecular structure of similar piperazine derivatives have been elucidated using X-ray analysis, providing insights into their conformation and interactions, which are vital for understanding their physical behavior (Özbey et al., 1998).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their reactivity, stability, and interactions with biological targets, are of significant interest. Studies on similar compounds reveal their potential as ligands for receptors, indicating the importance of structural modifications on their biological activities and chemical properties. For instance, the synthesis and receptor binding assays of certain piperazine derivatives highlight their potential as dopamine receptor ligands, underscoring the influence of chemical structure on biological activity (Fang-wei, 2013).

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis and Characterization : Research on similar compounds, like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, involves synthesis through condensation reactions and characterization using spectroscopic methods (Sanjeevarayappa et al., 2015).

- Molecular Structure Analysis : Studies on compounds like 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines show similar molecular structures but different intermolecular interactions, highlighting the diversity in molecular conformations and bonding patterns (Mahesha et al., 2019).

Biological and Pharmaceutical Applications

- Antimicrobial Studies : Some piperazine derivatives exhibit moderate antimicrobial activities, suggesting potential for development into antimicrobial agents (Yadav & Joshi, 2008).

- Antibacterial Activities : Novel 1,4-disubstituted piperazines have been studied for their antibacterial properties, indicating their potential use in treating bacterial infections (Shroff et al., 2022).

- Bioorthogonal Labeling : Functionalized piperazine derivatives have been synthesized for bioorthogonal labeling purposes, which is a technique used in biological research to study molecular interactions and functions (Mamat et al., 2016).

Chemistry and Material Science

- Synthesis of Derivatives for Material Science : The synthesis of novel piperazine derivatives and their evaluation in various fields, including material science, opens up new avenues for the application of these compounds (Yarim et al., 2012).

Propiedades

IUPAC Name |

3-cyclopentyl-1-[4-(3-fluorobenzoyl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN2O2/c20-17-7-3-6-16(14-17)19(24)22-12-10-21(11-13-22)18(23)9-8-15-4-1-2-5-15/h3,6-7,14-15H,1-2,4-5,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTLXOUQYYBTDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Cyclopentylpropanoyl)-4-(3-fluorobenzoyl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5579283.png)

![N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)

![3-(2-phenylpropyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5579305.png)

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5579320.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B5579340.png)

![1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5579343.png)

![rel-(3aS,6aS)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579351.png)

![2-amino-4-(5-ethyl-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5579359.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)